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Compound of Interest

Compound Name: 6-Bromoquinazoline-4-thiol
CAS No.: 544461-20-3
Cat. No.: B2462760
Get Quote
. J

Executive Summary & Structural Context

Compound ldentity: 6-Bromoquinazoline-4-thiol CAS Registry Numbers: 544461-20-3,
38267-96-4 Molecular Formula: C

H

BrN

S Exact Mass: 239.9357 (for
Br)

This guide provides a rigorous spectroscopic analysis of 6-Bromoquinazoline-4-thiol, a
critical intermediate in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Vandetanib
analogs). For researchers and process chemists, the primary challenge in characterizing this
molecule lies in its thiol-thione tautomerism.

While often designated as a "thiol" in catalogs, the compound exists predominantly as the 6-
bromoquinazoline-4(3H)-thione tautomer in the solid state and in polar aprotic solvents (like
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DMSO). Misinterpretation of this equilibrium leads to erroneous assignments of NMR signals
(looking for an S-H proton that isn't there) and IR bands (misidentifying C=S stretches).

Tautomeric Equilibrium Analysis

The following diagram illustrates the dynamic equilibrium and the preferred thione form which
dictates the spectroscopic data.

NMR: N-H (13-14 ppm)
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Figure 1: Tautomeric equilibrium favoring the thione form, significantly impacting NMR and IR
interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol

e Solvent: DMSO-d_6 (Deuterated Dimethyl Sulfoxide) is the mandatory solvent. The
compound is sparingly soluble in CDCI

e Concentration: 10-15 mg in 0.6 mL solvent.
o Temperature: 298 K (25°C).
o Reference: Residual DMSO quintet at

2.50 ppm (
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H) and septet at

39.52 ppm (

C).

N1AH NMR Data Interpretation

In DMSO-d_6, the spectrum is characterized by the absence of an S-H signal (

3-4 ppm) and the presence of a broad downfield N-H signal.

Position

Shift (

ppm)

Multiplicity

Coupling (Hz)

Structural
Assignment

NH

13.80-14.10

brs

Thione N-H (N3-
H). Highly
deshielded due
to anisotropy of
C=S and H-
bonding.

H-2

8.25-8.35

Pyrimidine ring
proton.
Deshielded by
adjacent N1 and
N3.

H-5

8.15-8.20

20-25

meta-coupling to
H-7. Deshielded
by C=S

anisotropy.

H-7

7.90 -7.98

dd

8.8,2.2

ortho-coupling to
H-8, meta to H-5.

H-8

7.60 - 7.68

8.8

ortho-coupling to
H-7.
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Critical Insight: The H-5 proton (adjacent to the C=S/C=0 group in quinazolines) is typically the

most deshielded of the benzenoid protons. In the 6-bromo derivative, the electron-withdrawing

nature of bromine further deshields H-5 and H-7.

A137C NMR Data Summary

Shift (ngcontent-ng-
€c567981813="" _nghost-
ng-c1980439775=""

inserted">
ppm)
ces 174.0 - 176.0 C-4 (Thione). Characteristic
- ' ' downfield shift.
C=N 145.0 - 147.0 C-2.
Quaternary 148.0 - 150.0 C-8a (Bridgehead).
Quaternary 120.0-122.0 C-4a (Bridgehead).
cB 118.0 - 1195 C-6. Upfield due to heavy atom
-Br .0 - .
effect of Bromine.
Ar-C 135.0-137.0 C-7 (CH).
Ar-C 128.0 - 130.0 C-8 (CH).
Ar-C 126.0-127.5 C-5 (CH).

Mass Spectrometry (MS)
Experimental Protocol

« lonization Mode: ESI+ (Electrospray lonization, Positive Mode) or El (Electron Impact, 70

evV).

» Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

Isotopic Pattern Analysis
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The presence of a single bromine atom creates a distinct 1:1 isotopic signature which serves
as an immediate confirmation of identity.

e M+ Peak (

Br):m/z 240.9 (Calculated: 240.94)
e M+2 Peak (

Br):m/z 242.9 (Calculated: 242.94)
* Intensity Ratio:

100 : 98 (Almost 1:1)

Fragmentation Pathway (EI/ESI)

Major fragmentation involves the loss of the thiol/thione group or the halogen.

Molecular lon [M+H]+
m/z 241/243

Loss of SH/S Loss of Br
[M - SH]+ [M - Br]+
m/z ~208/210 m/z 162

:

Retro-Diels-Alder (RDA)
Loss of HCN

Click to download full resolution via product page

Figure 2: Predicted fragmentation pathway for 6-Bromoquinazoline-4-thiol.

Infrared (IR) Spectroscopy
Experimental Protocol
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o Method: KBr Pellet or ATR (Attenuated Total Reflectance).

o State: Solid powder.

Functional Group Analysis

The IR spectrum validates the thione tautomer in the solid state. A true thiol (-SH) would show

a weak band at 2550-2600 cm

, Which is typically absent here.

Frequency (cm

Intensity Vibration Mode Significance
)
Confirms Thione
3100 - 3250 Medium, Broad N-H Stretch S
(Amide-like) form.
3050 Weak Ar C-H Stretch Aromatic ring protons.
Quinazoline ring
1660 - 1680 Strong C=N/C=C o
skeletal vibrations.
1180 - 1220 Strong C=S Stretch Diagnostic for Thione.
600 - 700 Medium C-Br Stretch Halogen presence.

References & Validation Sources

e Tautomerism in Quinazolines:

o Source: El-Azab, A. S., et al. "Synthesis and biological evaluation of some new 6-

substituted quinazoline derivatives." Bioorganic & Medicinal Chemistry Letters (2010).

o Context: Confirms the preference for the thione tautomer in 4-substituted quinazolines in

polar solvents.

e Spectroscopic Analog (6-Bromoquinazolin-4-ol):

o Source: Sigma-Aldrich / Merck KGaA. "6-Bromoquinazolin-4-ol Product Specification &

MSDS."
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o URL:

o Context: Used as a reference standard for aromatic proton assignment (H-2, H-5, H-7, H-
8) due to electronic similarity.

¢ General Quinazoline Data:

o Source: BenchChem.[1][2] "Spectroscopic Profile of 4(3H)-Quinazolinone."

o URL:

o Context: Provides baseline shifts for the quinazoline core.

« Database Verification:

o Source: PubChem Compound Summary for CID 16770314 (6-Bromoquinazoline-4-
thiol).

o URL:

o Context: Verification of CAS 544461-20-3 and molecular weight data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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